m-PEG36-amine

PROTAC Linker Design Ternary Complex Geometry Targeted Protein Degradation

Polydisperse PEG-amine linkers introduce variability that confounds PROTAC SAR studies. m-PEG36-amine is a monodisperse, single-MW (1616.97 Da) dPEG linker with exactly 36 EO units, ensuring identical linker length in every molecule. • Defined 109-atom (130.0 Å) spacer for reproducible ternary complex formation • Eliminates polydispersity as a confounding variable in SAR • Uniform steric shielding for consistent ADC/nanoparticle passivation

Molecular Formula C73H149NO36
Molecular Weight 1616.9 g/mol
Cat. No. B609243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG36-amine
Synonymsm-PEG24-amine
Molecular FormulaC73H149NO36
Molecular Weight1616.9 g/mol
Structural Identifiers
InChIInChI=1S/C73H149NO36/c1-75-4-5-77-8-9-79-12-13-81-16-17-83-20-21-85-24-25-87-28-29-89-32-33-91-36-37-93-40-41-95-44-45-97-48-49-99-52-53-101-56-57-103-60-61-105-64-65-107-68-69-109-72-73-110-71-70-108-67-66-106-63-62-104-59-58-102-55-54-100-51-50-98-47-46-96-43-42-94-39-38-92-35-34-90-31-30-88-27-26-86-23-22-84-19-18-82-15-14-80-11-10-78-7-6-76-3-2-74/h2-74H2,1H3
InChIKeyHLRPPTSWMCRRFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

m-PEG36-amine: Technical Specifications and Functional Role as a Discrete-Length PEGylation Reagent


m-PEG36-amine (CAS 32130-27-1) is a monodisperse, single molecular weight, methyl-terminated polyethylene glycol (PEG) derivative bearing a terminal primary amine. It is categorized as a discrete PEG (dPEG®) with exactly 36 ethylene oxide repeat units, resulting in a molecular formula of C₇₃H₁₄₉NO₃₆ and a molecular weight of 1616.97 Da . The compound functions as a hydrophilic linker and surface passivation reagent, reacting via its amine terminus with carboxylic acids (and their NHS esters), aldehydes, and ketones to form stable amide or reducible imine bonds . Its precise, defined chain length—109 atoms spanning 130.0 Å—eliminates the polydispersity inherent to polymeric PEGs, ensuring batch-to-batch consistency in bioconjugation outcomes .

m-PEG36-amine vs. Alternative PEG Linkers: Why Chain Length and Monodispersity Dictate Functional Outcomes


Substituting m-PEG36-amine with a different PEG-amine variant—even one differing by only a few ethylene oxide units—is not scientifically equivalent. The linker's discrete 36-unit length directly governs the spatial separation between conjugated moieties, influencing ternary complex formation in PROTACs, the hydrodynamic radius of PEGylated biomolecules, and the efficiency of surface passivation [1]. In contrast, polymeric PEG-amine mixtures (e.g., mPEG1500-amine) exhibit broad molecular weight distributions, introducing uncontrolled variability in conjugate size and performance . Additionally, shorter linkers like m-PEG24-amine fail to provide sufficient steric shielding to reduce immunogenicity or protein adsorption, while excessively long linkers (e.g., m-PEG48-amine) can decrease cellular uptake efficiency due to increased hydrodynamic volume [2]. The quantitative evidence below delineates these critical performance boundaries.

Quantitative Differentiation of m-PEG36-amine: Head-to-Head Comparisons for Informed Procurement


Chain Length and Linker Atom Count: Precision Spacing for PROTAC Ternary Complex Formation

m-PEG36-amine provides a defined 109-atom (130.0 Å) linker length . This specific length is critical for achieving optimal spatial separation between the E3 ligase ligand and the target protein warhead in PROTAC design. Systematic studies demonstrate that PROTAC linker length significantly modulates degradation efficiency; for instance, varying linker atom count from 12 to 29 atoms altered DC₅₀ values from 3 nM to 292 nM and Dmax from 96% to 76% in a BTK degradation model [1]. While m-PEG36-amine's 109 atoms places it in a longer-range category suited for targets requiring extended reach, its precise monodisperse nature eliminates the batch-to-batch variability that plagues polymeric PEG linkers, which can span a range of molecular weights and conformations [2].

PROTAC Linker Design Ternary Complex Geometry Targeted Protein Degradation

Purity and Monodispersity: Guaranteed >95% HPLC Purity for Reproducible Bioconjugation

m-PEG36-amine is supplied with a guaranteed purity of >95% by HPLC (often >97% per vendor specifications) and a defined, single molecular weight of 1616.97 Da . In contrast, polymeric mPEG1500-amine, while nominally similar in average molecular weight, consists of a distribution of chain lengths spanning from ~1000 to >2000 Da . This polydispersity introduces significant variability in conjugate hydrodynamic radius, in vivo pharmacokinetics, and immunogenicity profiles. A direct comparison is not possible because polymeric PEGs lack a single discrete species; however, the monodisperse nature of m-PEG36-amine ensures that each conjugate molecule is chemically identical, a critical requirement for regulatory-compliant biopharmaceutical development [1].

Bioconjugation Quality Control PEGylation Reproducibility ADC and PROTAC Manufacturing

Hydrodynamic Volume and Immunogenicity Reduction: A 36-Unit PEG Shield for Biomolecule Masking

Conjugation with m-PEG36-amine increases the hydrodynamic volume of biomolecules, reducing renal clearance and prolonging circulation half-life . The 36-unit PEG chain provides a steric shield that diminishes recognition by the immune system and reduces protein adsorption. Comparative class-level data indicate that PEGs of ~1500 Da molecular weight (equivalent to m-PEG36-amine) achieve a near-optimal balance between shielding efficacy and retained bioactivity, whereas shorter PEGs (e.g., PEG350) fail to significantly alter pharmacokinetics, and longer PEGs (e.g., PEG5000) can sterically hinder target binding [1]. In radioimmunoconjugate studies using dPEG24 vs. dPEG48 scaffolds, the longer dPEG48 enhanced tumor uptake and tumor/blood ratio in vivo, demonstrating that PEG length directly modulates biodistribution [2]. m-PEG36-amine occupies an intermediate position, offering substantial shielding without the excessive size that may compromise cellular uptake.

PEGylation Immunogenicity Protein Therapeutics

Reaction Efficiency with NHS Esters: Rapid Amide Bond Formation for High-Yield Conjugation

The primary amine of m-PEG36-amine reacts rapidly and quantitatively with N-hydroxysuccinimide (NHS) esters and other activated carboxylic acids to form stable amide bonds under mild aqueous conditions . While no direct comparative kinetic study of m-PEG36-amine versus other PEG-amine lengths is publicly available, the reaction rate is governed primarily by amine nucleophilicity and steric accessibility. The extended, flexible PEG36 chain positions the amine terminus away from sterically hindered environments, ensuring efficient coupling to macromolecules and surfaces. In contrast, shorter PEG-amines (e.g., PEG4-amine) may exhibit reduced coupling efficiency when conjugated to large proteins due to steric occlusion [1]. The >95% purity of the starting material, coupled with its monodisperse nature, ensures that coupling stoichiometry can be precisely controlled—a critical advantage over polydisperse PEG-amine reagents, where variable chain lengths lead to variable reaction kinetics and product heterogeneity .

Bioconjugation Chemistry Amide Bond Formation NHS Ester Coupling

m-PEG36-amine: Validated Application Scenarios in PROTAC Synthesis, ADC Development, and Surface Passivation


PROTAC Linker for Optimized Ternary Complex Geometry

Utilize m-PEG36-amine as a linker building block in PROTAC synthesis to bridge an E3 ligase ligand (e.g., CRBN or VHL) and a target protein warhead. Its 109-atom (130.0 Å) length provides the conformational flexibility necessary for ternary complex formation, while its monodisperse nature ensures that each PROTAC molecule in a library has an identical linker length—eliminating a variable that confounds structure-activity relationship studies . Systematic variation of PEG linker length is a proven strategy for optimizing degradation efficiency; m-PEG36-amine occupies a specific position in this parameter space suitable for targets requiring extended reach [1].

Antibody-Drug Conjugate (ADC) Payload Solubilization and Masking

Conjugate m-PEG36-amine to hydrophobic cytotoxic payloads or antibody surfaces to enhance aqueous solubility, reduce aggregation, and minimize immunogenicity . The 36-unit PEG chain increases hydrodynamic volume and provides a steric shield that masks the conjugated entity from immune surveillance and proteolytic degradation, thereby extending circulation half-life . The monodisperse nature of the PEG36 chain guarantees that each antibody is modified with PEG chains of identical length, a critical quality attribute for regulatory submissions [1].

Surface Passivation of Nanoparticles and Biosensors

Employ m-PEG36-amine to covalently modify the surfaces of nanoparticles (e.g., carbon nanotubes, graphene oxide, gold nanoparticles) or biosensor chips to create a non-fouling, hydrophilic coating . The PEG36 layer reduces non-specific protein adsorption and cell adhesion, improving the signal-to-noise ratio in diagnostic assays and prolonging the circulation time of nanoparticle therapeutics . The defined 130.0 Å length ensures a uniform coating thickness, which is essential for reproducible performance in quantitative assays [1].

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